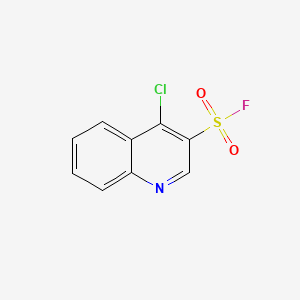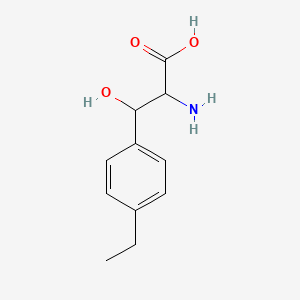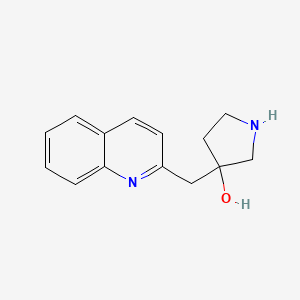![molecular formula C16H14O B13526680 (E)-4-(4-Biphenylyl)-3-buten-2-on [German] CAS No. 32979-83-2](/img/structure/B13526680.png)
(E)-4-(4-Biphenylyl)-3-buten-2-on [German]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(4-Biphenylyl)-3-buten-2-on is an organic compound characterized by the presence of a biphenyl group attached to a butenone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(4-Biphenylyl)-3-buten-2-on typically involves the aldol condensation reaction between 4-biphenylcarboxaldehyde and acetone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of (E)-4-(4-Biphenylyl)-3-buten-2-on can be scaled up by optimizing the reaction conditions, such as temperature, concentration, and catalyst loading. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-4-(4-Biphenylyl)-3-buten-2-on undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of the corresponding alcohol.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid, resulting in halogenated or nitrated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Biphenylcarboxylic acid.
Reduction: Biphenylbutanol.
Substitution: Bromobiphenyl derivatives.
Applications De Recherche Scientifique
(E)-4-(4-Biphenylyl)-3-buten-2-on has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of (E)-4-(4-Biphenylyl)-3-buten-2-on involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
4-Biphenylcarboxaldehyde: A precursor in the synthesis of (E)-4-(4-Biphenylyl)-3-buten-2-on.
Biphenylbutanol: A reduction product of (E)-4-(4-Biphenylyl)-3-buten-2-on.
Bromobiphenyl derivatives: Products of electrophilic aromatic substitution reactions.
Uniqueness: (E)-4-(4-Biphenylyl)-3-buten-2-on is unique due to its combination of a biphenyl group and a butenone moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
32979-83-2 |
|---|---|
Formule moléculaire |
C16H14O |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
(E)-4-(4-phenylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C16H14O/c1-13(17)7-8-14-9-11-16(12-10-14)15-5-3-2-4-6-15/h2-12H,1H3/b8-7+ |
Clé InChI |
WOYQFGGEPKZWQM-BQYQJAHWSA-N |
SMILES isomérique |
CC(=O)/C=C/C1=CC=C(C=C1)C2=CC=CC=C2 |
SMILES canonique |
CC(=O)C=CC1=CC=C(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


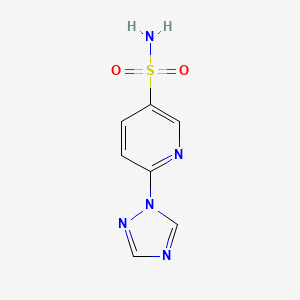
![3-[(Tosyloxy)methyl]3-ethyloxetane](/img/structure/B13526614.png)
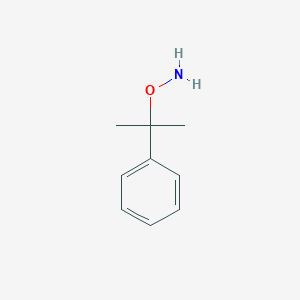
![2-hydroxypropane-1,2,3-tricarboxylicacid,ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine](/img/structure/B13526628.png)

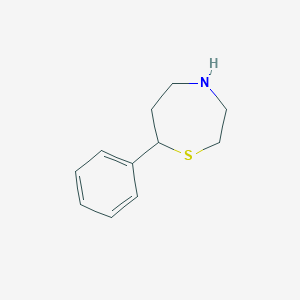
![rac-potassium [(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropyl]trifluoroboranuide](/img/structure/B13526640.png)
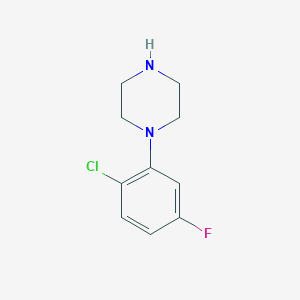

![Ethyl 4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate](/img/structure/B13526659.png)
